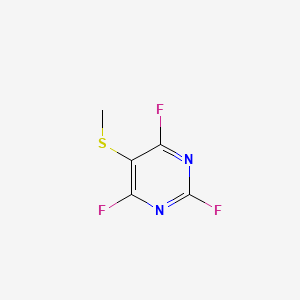

5-(Methylthio)-2,4,6-trifluoropyrimidine

Description

The exact mass of the compound 5-(Methylthio)-2,4,6-trifluoropyrimidine is 179.99690376 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Methylthio)-2,4,6-trifluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methylthio)-2,4,6-trifluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,4,6-trifluoro-5-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDNMMOXFDOPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=C(N=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Functionalization of 5-(Methylthio)-2,4,6-trifluoropyrimidine: A Technical Whitepaper on Regioselective SNAr and Drug Discovery Applications

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, electron-deficient heterocycles. 5-(Methylthio)-2,4,6-trifluoropyrimidine (5-MTFP) represents a highly specialized building block derived from the foundational 2,4,6-trifluoropyrimidine scaffold[1]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for the regioselective functionalization of 5-MTFP. By leveraging its unique push-pull electronic system, medicinal chemists can construct complex, multi-substituted pyrimidines that serve as potent hinge binders in targeted kinase therapies, such as PI3Kδ inhibitors[2].

Chemical Architecture and Physicochemical Profile

The reactivity of perhalogenated pyrimidines is dictated by the extreme electron-withdrawing nature of the fluorine atoms, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. While 2,4,6-trifluoropyrimidine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), the introduction of a methylthio group at the 5-position introduces a critical synthetic handle[3].

The 5-methylthio group provides mild electron-donating resonance, which subtly modulates the electrophilicity of the adjacent 4- and 6-positions. Furthermore, the thioether can later be oxidized to a sulfoxide or sulfone, converting it into a highly labile leaving group for late-stage functionalization[3].

Table 1: Physicochemical Properties of 5-(Methylthio)-2,4,6-trifluoropyrimidine

| Property | Value | Mechanistic Implication |

| Molecular Formula | C5H3F3N2S | High fluorine content ensures high lipophilicity and metabolic stability. |

| Molecular Weight | 180.15 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |

| Core Scaffold | 2,4,6-Trifluoropyrimidine | Strongly electron-deficient; highly reactive towards nucleophiles[1]. |

| Hydrogen Bond Acceptors | 5 (N, F, S) | Capable of forming critical hinge-binding interactions in kinase pockets. |

| Predicted LogP | ~2.1 | Excellent membrane permeability profile for early-stage intermediates. |

Mechanistic Insights: Regioselectivity in SNAr

When designing synthetic routes using 5-MTFP, understanding the hierarchy of nucleophilic attack is paramount. The regioselectivity is governed by both electronic induction and steric hindrance.

Table 2: Regioselectivity Profile in SNAr (Amine Nucleophiles)

| Position | Reactivity | Mechanistic Rationale |

| C-4 / C-6 | High (Primary target) | Highly electrophilic due to the strong inductive pull of adjacent ring nitrogens and highly electronegative fluorine atoms. |

| C-2 | Moderate (Secondary target) | Less reactive than C-4/6 due to resonance stabilization and steric shielding from the adjacent C-4/C-6 substituents. |

| C-5 | Low (Inert to direct SNAr) | Electron-rich relative to other positions; sterically blocked by the methylthio group. |

In our experience, the first equivalent of an amine nucleophile will exclusively attack the 4-position. The resulting mono-amino product is significantly less electrophilic due to the strong electron-donating effect of the newly introduced amine, which raises the LUMO and prevents over-substitution at low temperatures[4].

Experimental Methodology: Self-Validating Amination Protocol

To ensure high fidelity and reproducibility, the following protocol describes the regioselective mono-amination of 5-MTFP. This is a self-validating system: the reaction's progress and regiochemical outcome are continuously monitored via 19 F NMR, eliminating the need for complex, yield-reducing intermediate workups[4].

Step-by-Step Protocol: Regioselective Synthesis of 4-Amino-5-(methylthio)-2,6-difluoropyrimidine

-

Preparation: Dissolve 1.0 equivalent of 5-MTFP in anhydrous acetonitrile (0.2 M concentration) under an inert nitrogen atmosphere.

-

Causality: Acetonitrile is a polar aprotic solvent that stabilizes the highly polarized Meisenheimer complex intermediate during SNAr without risking solvolysis of the reactive fluorine atoms.

-

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: The displacement of the first fluorine atom is highly exothermic. Maintaining 0 °C suppresses the kinetic energy of the system, preventing nucleophilic attack at the secondary C-2 position and avoiding di-amination.

-

-

Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. Its sole purpose is to act as a hydrogen fluoride (HF) scavenger. Without DIPEA, the generated HF would protonate the incoming amine nucleophile, stalling the reaction[4].

-

-

Nucleophile Addition: Add 1.0 equivalent of the desired primary amine dropwise over 15 minutes.

-

In-Process Control (Self-Validation): After 2 hours, extract a 0.1 mL aliquot and analyze via 19 F NMR.

-

Causality: The starting material exhibits a distinct 19 F signal pattern. As the C-4 fluorine is displaced, the symmetry is broken, and the remaining C-2 and C-6 fluorines will appear as distinct doublets (due to cross-ring F-F coupling). The reaction is deemed complete when the starting material signals are entirely depleted.

-

Workflow for the regioselective SNAr amination of 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Applications in Oncology and Immunology

The functionalized derivatives of 5-MTFP are not merely academic curiosities; they are vital components in modern drug discovery. By sequentially displacing the fluorines at the 4-, 6-, and 2-positions, chemists can synthesize 2,4,6-triaminopyrimidines. These structures have been validated as novel, highly potent hinge binders in PI3Kδ selective inhibitors[2].

In the context of the PI3Kδ signaling pathway, the pyrimidine core mimics the adenine ring of ATP. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region (typically Val828 in PI3Kδ). Meanwhile, the 5-methylthio group (or its oxidized sulfone derivative) acts as a vector, directing bulky substituents into the affinity pocket to achieve exquisite selectivity over other PI3K isoforms[2].

PI3Kδ signaling pathway illustrating the inhibitory action of pyrimidine-based hinge binders.

Conclusion

The 5-(Methylthio)-2,4,6-trifluoropyrimidine scaffold is a masterclass in applied physical organic chemistry. By understanding the causal relationship between its electronic structure and its reactivity profile, application scientists can execute highly controlled, self-validating SNAr workflows. This precision ultimately accelerates the development of advanced therapeutics, particularly in the realm of targeted kinase inhibition.

References

- Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate.

- 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. ACS Publications.

- Pyrimidines (2,4,6-Trifluoropyrimidine). ChemicalBook.

- Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. Durham E-Theses.

Sources

Technical Whitepaper: Synthesis, Characterization, and Applications of 5-(Methylthio)-2,4,6-trifluoropyrimidine

Executive Summary

5-(Methylthio)-2,4,6-trifluoropyrimidine is a highly functionalized, electron-deficient heterocyclic building block. By combining the extreme electrophilicity of a trifluorinated pyrimidine core with the versatile reactivity of a methylthio ether, this molecule serves as a powerful intermediate in advanced drug discovery and agrochemical development. This technical guide provides an authoritative breakdown of its structural properties, a self-validating synthetic protocol, and its strategic applications in medicinal chemistry.

Chemical Identity & Registry Status

While the parent scaffold, 2,4,6-trifluoropyrimidine , is a well-documented and commercially available reagent (CAS: 696-82-2)[1], the specific derivative 5-(Methylthio)-2,4,6-trifluoropyrimidine is a highly specialized intermediate. Currently, it lacks a widely assigned, public Chemical Abstracts Service (CAS) registry number. In industrial settings, it is typically categorized under proprietary compound libraries or generated in situ during complex multi-step syntheses.

Table 1: Chemical Identity & Key Physicochemical Properties

| Property | Value |

| Chemical Name | 5-(Methylthio)-2,4,6-trifluoropyrimidine |

| Molecular Formula | C5H3F3N2S |

| Molecular Weight | 180.15 g/mol |

| Target CAS Number | Unassigned / Proprietary |

| Parent CAS Number | 696-82-2 (2,4,6-Trifluoropyrimidine) |

| Physical State | Liquid / Low-melting solid (Predicted) |

| Reactivity Profile | Highly electrophilic, moisture-sensitive |

Structural & Electronic Properties

The pyrimidine ring is inherently electron-deficient. The addition of three highly electronegative fluorine atoms at the 2, 4, and 6 positions dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the ring exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

The introduction of the methylthio (–SCH₃) group at the 5-position serves two critical mechanistic purposes:

-

Regiocontrol via Steric Shielding: The bulky methylthio group provides localized steric hindrance, shielding the adjacent C-4 and C-6 positions. This allows chemists to achieve precise regiocontrol, often directing initial nucleophilic attacks to the less hindered C-2 position[2].

-

Electronic Modulation: Through mild π-donation, the sulfur atom slightly offsets the extreme electron-withdrawing nature of the fluorines, stabilizing the pyrimidine ring against spontaneous hydrolysis while keeping it active for controlled cross-coupling.

Mechanistic Synthesis & Self-Validating Protocol

The most efficient and direct route to synthesize 5-(Methylthio)-2,4,6-trifluoropyrimidine involves the directed ortho-lithiation of the parent 2,4,6-trifluoropyrimidine, followed by electrophilic trapping with a disulfide[3].

Figure 1: Directed ortho-lithiation and thioetherification workflow for the target pyrimidine.

Self-Validating Experimental Protocol

To ensure scientific integrity and prevent downstream failures, this protocol is designed as a closed, self-validating system with built-in quality control checkpoints.

Step 1: Preparation & Metalation

-

Action: Dissolve 2,4,6-trifluoropyrimidine (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C. Add Lithium Diisopropylamide (LDA) (1.05 equiv) dropwise over 15 minutes.

-

Causality: The C-5 proton is highly acidic due to the inductive pull of the adjacent fluorines and ring nitrogens. LDA selectively deprotonates this position. Strict temperature control (≤ -75 °C) is critical to prevent the highly reactive 5-lithio species from undergoing ring-opening or self-condensation[3].

-

Validation Checkpoint 1: Extract a 0.1 mL aliquot and quench it in D₂O. Analyze via ¹H NMR. The complete disappearance of the C-5 aromatic proton singlet (~7.2 ppm) confirms quantitative lithiation.

Step 2: Electrophilic Trapping

-

Action: Introduce Dimethyl Disulfide (MeSSMe) (1.2 equiv) dropwise to the cold solution. Stir for 1 hour at -78 °C, then gradually warm to room temperature.

-

Causality: The 5-lithio intermediate acts as a strong nucleophile, cleaving the S-S bond of MeSSMe to form a stable C-S bond, expelling lithium methanethiolate as a byproduct.

-

Validation Checkpoint 2: Perform LC-MS on the crude mixture. The presence of the [M+H]⁺ ion at m/z 181.0 validates the formation of the target compound.

Table 2: Self-Validation Diagnostic NMR Shifts (Predicted)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Validation Purpose |

| ¹H NMR | 2.50 | Singlet (3H) | -SCH₃ | Confirms successful thioetherification. |

| ¹⁹F NMR | -50.0 to -70.0 | Complex Multiplet | C2-F, C4-F, C6-F | Verifies intact fluorinated pyrimidine core. |

| ¹³C NMR | 15.5 | Singlet | -SCH₃ | Confirms carbon integration of the methyl group. |

| ¹³C NMR | 160.0 - 165.0 | Doublet of Doublets | C2, C4, C6 | Validates the highly deshielded C-F carbons. |

Downstream Applications in Medicinal Chemistry

In the development of targeted therapeutics, particularly kinase inhibitors, the 5-(methylthio) group acts as a strategic "masked" leaving group.

Figure 2: Downstream functionalization utilizing the methylthio group as a masked leaving group.

Mechanistic Causality in Drug Design: Once the highly reactive fluorine atoms at C-2 and C-4 are sequentially substituted with desired pharmacophores (e.g., anilines or aliphatic amines) via SNAr[2], the remaining methylthio group at C-5 can be oxidized to a sulfoxide (–S(O)CH₃) or sulfone (–SO₂CH₃) using m-CPBA. These oxidized sulfur species are excellent leaving groups, enabling a final, highly specific cross-coupling or nucleophilic substitution at the sterically hindered C-5 position. This orthogonal reactivity profile allows chemists to build complex, tri- or tetra-substituted pyrimidines with absolute regiocontrol.

References

-

Pyrimidines - ChemicalBook. chemicalbook.com. 1

-

Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). researchgate.net. 2

-

Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry | Chemical Reviews. acs.org. 3

Sources

Synthesis and Chemoselective Functionalization of 5-(Methylthio)-2,4,6-trifluoropyrimidine: A Technical Guide

Executive Summary

Polyfluorinated pyrimidines are privileged scaffolds in modern drug discovery and agrochemical development. The unique stereoelectronic properties imparted by multiple carbon-fluorine bonds enhance metabolic stability, lipophilicity, and target binding affinity. Specifically, 5-(Methylthio)-2,4,6-trifluoropyrimidine serves as a highly versatile building block. The trifluorinated core allows for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr)[1], while the 5-methylthio moiety can be subsequently oxidized to a sulfone—a superior leaving group for late-stage diversification in the synthesis of complex kinase inhibitors, such as PI3Kδ selective agents[2].

This whitepaper details the mechanistic rationale, thermodynamic considerations, and step-by-step experimental protocols for the synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine via directed C–H functionalization.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 5-substituted 2,4,6-trifluoropyrimidines presents a unique chemoselectivity challenge. The highly electronegative fluorine atoms at the C2, C4, and C6 positions severely deplete the electron density of the pyrimidine ring, rendering these positions highly susceptible to nucleophilic attack[1].

The Chemoselectivity Paradigm: SNAr vs. Deprotonation

To introduce a methylthio group at the C5 position, one might consider halogen-metal exchange from a 5-bromo or 5-chloro precursor[3]. However, a more atom-economical and elegant approach is the direct deprotonation of the C5 proton of 2,4,6-trifluoropyrimidine[4].

-

Acidity of the C5 Proton: The C5 position is flanked by two fluorine atoms (C4 and C6). The strong inductive electron-withdrawing effect (-I) of these halogens significantly lowers the pKa of the C5 proton, making it amenable to abstraction by strong bases.

-

Base Selection (Causality): The choice of base is the most critical parameter in this synthesis. If a nucleophilic base such as n-butyllithium (n-BuLi) is employed, the predominant reaction pathway is SNAr at the highly activated C4 or C6 positions, leading to unwanted alkylated byproducts. To completely suppress SNAr and funnel the reaction toward deprotonation, a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) must be used.

-

Thermal Stability: The resulting intermediate, 5-lithio-2,4,6-trifluoropyrimidine, is highly reactive and prone to decomposition or oligomerization. The reaction must be strictly maintained at -78 °C to preserve the integrity of the organolithium species before electrophilic trapping with dimethyl disulfide (DMDS).

Reaction Workflow & Logical Pathway

The following diagram illustrates the critical decision points and chemical pathways in the synthesis workflow.

Workflow for the chemoselective synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Quantitative Data: Optimization of C5 Functionalization

The table below summarizes the optimization of the metalation-trapping sequence, validating the mechanistic rationale regarding base nucleophilicity and temperature control.

| Base | Temperature (°C) | Electrophile | Conversion (%) | Isolated Yield (%) | Primary Observation / Causality |

| n-BuLi | -78 | MeSSMe | > 95 | < 10 | Massive SNAr byproduct formation at C4/C6. |

| LDA | -78 | MeSSMe | > 95 | 82 | Clean deprotonation; highly regioselective trapping. |

| LiTMP | -78 | MeSSMe | > 95 | 85 | Marginally better yield due to increased steric bulk. |

| LDA | 0 | MeSSMe | N/A | < 5 | Complete decomposition of the 5-lithio intermediate. |

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. In-process temperature checks and visual cues (color changes) are integrated to ensure the integrity of the highly reactive organolithium intermediate.

Reagents and Equipment

-

Substrate: 2,4,6-Trifluoropyrimidine (1.0 equiv)[4]

-

Base: Diisopropylamine (1.1 equiv), n-BuLi (2.5 M in hexanes, 1.05 equiv)

-

Electrophile: Dimethyl disulfide (DMDS) (1.2 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone.

-

Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon/nitrogen manifold, dry ice/acetone bath.

Step 1: In Situ Preparation of LDA

-

Purge a flame-dried 250 mL Schlenk flask with argon.

-

Add anhydrous THF (50 mL) and diisopropylamine (11.0 mmol, 1.1 equiv).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (10.5 mmol, 1.05 equiv) dropwise via syringe over 10 minutes.

-

Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Self-Validation: The solution should remain clear and colorless.

Step 2: Regioselective Lithiation

-

Re-cool the LDA solution to strictly -78 °C. Causality: Failure to maintain this temperature will result in the thermal degradation of the subsequent pyrimidinyl anion.

-

Dissolve 2,4,6-trifluoropyrimidine (10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the LDA solution over 20 minutes down the inner wall of the flask to pre-cool the droplets.

-

Stir the reaction mixture at -78 °C for exactly 45 minutes. Self-Validation: A pale yellow tint indicates the successful formation of 5-lithio-2,4,6-trifluoropyrimidine.

Step 3: Electrophilic Trapping

-

Add dimethyl disulfide (12.0 mmol, 1.2 equiv) dropwise via syringe.

-

Maintain the reaction at -78 °C for 1 hour. Causality: DMDS is highly reactive, but maintaining cryogenic conditions prevents any secondary nucleophilic attacks by the newly formed thiolate byproducts.

-

Allow the reaction mixture to slowly warm to room temperature over 2 hours.

Step 4: Quench and Purification

-

Quench the reaction by adding saturated aqueous NH₄Cl (20 mL).

-

Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 95:5) to yield 5-(Methylthio)-2,4,6-trifluoropyrimidine as a colorless to pale yellow oil.

Downstream Applications in Drug Development

Once synthesized, 5-(Methylthio)-2,4,6-trifluoropyrimidine acts as a versatile hub for iterative SNAr chemistry. The C4 and C6 fluorines can be sequentially displaced by various amines or alkoxides[1]. Following these substitutions, the 5-methylthio group is typically oxidized using Oxone to yield a methylsulfone[2]. The resulting sulfone is highly electron-withdrawing and serves as an exceptional leaving group, allowing for a final nucleophilic substitution at the C5 position—a critical sequence utilized in the synthesis of complex hinge-binding motifs in kinase inhibitors[2].

References

-

[2] 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors | ACS Publications |[Link]

-

[4] Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors - Durham E-Theses | Durham University |[Link]

-

[3] Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles | PubMed (NIH) |[Link]

-

[1] Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles | Beilstein Journal of Organic Chemistry | [Link]

Sources

- 1. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

5-(Methylthio)-2,4,6-trifluoropyrimidine: Structure, Reactivity, and Applications in Advanced Scaffold Synthesis

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Perhalogenated pyrimidines are privileged scaffolds in drug discovery, offering multiple vectors for sequential functionalization via Nucleophilic Aromatic Substitution (SNAr) and transition-metal catalysis. While the reactivity of 5-chloro-2,4,6-trifluoropyrimidine is well documented [1], the introduction of a 5-(methylthio) group—yielding 5-(methylthio)-2,4,6-trifluoropyrimidine —creates a highly nuanced orthogonal reactivity profile.

This technical guide dissects the electronic and steric parameters governing this specific scaffold. By understanding the causality behind its regioselectivity, researchers can utilize the -SMe group not just as a structural motif, but as a tunable electronic switch (via oxidation to a sulfone) to exert absolute control over SNAr pathways in rapid analogue synthesis (RAS).

Electronic and Steric Profiling: The Causality of Regioselectivity

The pyrimidine core is inherently π-deficient, making it highly susceptible to SNAr. The presence of three fluorine atoms at the 2, 4, and 6 positions provides excellent leaving groups. However, it is the nature of the C5 substituent that dictates the regioselectivity of incoming nucleophiles.

The Halogen Baseline

In 5-chloro-2,4,6-trifluoropyrimidine, the electronegative chlorine atom exerts a strong inductive (-I) pull that activates the ortho positions (C4/C6). This electronic activation compensates for the steric bulk of the chlorine atom, resulting in preferential attack at C4/C6 by amine nucleophiles (typically in a 5:1 to 9:1 ratio over C2) [1].

The 5-(Methylthio) Deviation

Replacing the chlorine with a methylthio (-SMe) group fundamentally alters the SNAr landscape through two mechanisms:

-

Resonance Deactivation (+M): Unlike chlorine, the sulfur atom in the -SMe group is highly polarizable and donates electron density into the pyrimidine ring via a strong resonance (+M) effect. This disproportionately deactivates the ortho (C4/C6) and para (C2) positions.

-

Steric Shielding: The methyl group attached to the sulfur sweeps a significant steric volume. This bulk heavily shields the adjacent C4 and C6 positions, making the transition state for SNAr at these sites energetically demanding.

The Result: Direct amination of 5-(methylthio)-2,4,6-trifluoropyrimidine often results in poor regioselectivity or a kinetic preference for the C2 position, bypassing the sterically hindered C4/C6 sites.

Fig 1: Regioselectivity logic for SNAr on 5-(methylthio)-2,4,6-trifluoropyrimidine.

The Sulfone Switch: Restoring C4 Reactivity

To synthesize C4-substituted analogues, the -SMe group must be converted from a deactivating shield into an activating handle. Chemoselective oxidation of the thioether to a methylsulfonyl (-SO₂Me) group flips the electronic profile. The -SO₂Me group is powerfully electron-withdrawing (-I, -M). This extreme activation at the ortho positions completely overrides the steric bulk, forcing nucleophilic attack exclusively at C4/C6.

Quantitative Comparison of 5-Substituent Effects

| 5-Substituent | Electronic Effect | Steric Bulk (Approx. A-Value) | Preferred SNAr Site (Kinetic) | Typical C4:C2 Ratio |

| -F | Strongly -I, +M | 0.15 kcal/mol | C4 / C6 | > 10:1 |

| -Cl | -I, Mild +M | 0.43 kcal/mol | C4 / C6 | 5:1 to 9:1 |

| -SMe | Mild -I, Strong +M | 1.0 - 1.2 kcal/mol | C2 (or Mixed) | < 1:2 |

| -SO₂Me | Strongly -I, -M | 1.2 - 1.5 kcal/mol | C4 / C6 | > 20:1 |

Transition-Metal Catalyzed C-F Activation

Beyond SNAr, highly fluorinated pyrimidines are exceptional substrates for transition-metal catalysis. Research has demonstrated that Ni(0) complexes can selectively activate C-F bonds even in the presence of weaker C-Cl bonds [2].

When applying cross-coupling (e.g., Suzuki-Miyaura) to the 5-(methylthio) scaffold, researchers must account for the sulfur atom's ability to coordinate and potentially poison the metal center. The use of bulky, electron-rich phosphine ligands (such as PCy₃) is critical to outcompete sulfur coordination and drive the oxidative addition of the Ni(0) species into the C-F bond.

Experimental Methodologies: Self-Validating Workflows

The following protocols detail the "Sulfone Switch" methodology. Every step is designed as a self-validating system to ensure absolute confidence in regiochemical outcomes.

Fig 2: Workflow for chemoselective oxidation and regioselective amination.

Protocol A: Chemoselective Oxidation to 5-(Methylsulfonyl)-2,4,6-trifluoropyrimidine

Causality:m-CPBA is utilized over harsher oxidants (e.g., KMnO₄) to prevent oxidative degradation of the highly π-deficient pyrimidine ring.

-

Dissolve 5-(methylthio)-2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C under N₂.

-

Add m-CPBA (2.2 eq, 77% w/w) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

-

Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Self-Validation: Monitor via TLC. The resulting sulfone will be significantly more polar than the starting thioether. ¹H NMR will show a distinct downfield shift of the methyl protons (from ~2.4 ppm to ~3.2 ppm).

Protocol B: Regioselective SNAr with Primary Amines

Causality: Conducting the reaction at -78 °C freezes out the kinetic product (C4 attack) driven by the -SO₂Me group, preventing thermodynamic equilibration or bis-amination. DIPEA is used as a non-nucleophilic HF scavenger.

-

Dissolve 5-(methylsulfonyl)-2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

-

Add DIPEA (1.2 eq).

-

Add the primary amine (e.g., cyclopentylamine, 1.0 eq) dropwise over 10 minutes.

-

Stir at -78 °C for 2 hours, then quench with saturated aqueous NH₄Cl before warming to room temperature.

-

Extract with EtOAc, dry, and purify via flash chromatography.

Self-Validation (The ¹⁹F NMR Symmetry Test): The starting material possesses a C2v symmetry axis, rendering the C4 and C6 fluorines chemically equivalent (yielding a single ¹⁹F NMR signal integrating to 2F, alongside the C2-F signal integrating to 1F).

-

If attack occurred at C2, symmetry is preserved: The ¹⁹F NMR of the product will show one signal (integration 2F).

-

If attack occurred at C4 (the desired kinetic pathway), symmetry is broken: The ¹⁹F NMR will show two distinct signals (integration 1F each) for the remaining C2 and C6 fluorines. This binary spectroscopic readout provides immediate, self-validating confirmation of regioselectivity.

References

-

Parks, E. L., Sandford, G., Christopher, J. A., & Miller, D. D. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. URL:[Link]

-

Steffen, A., Sladek, M. I., Braun, T., Neumann, B., & Stammler, H.-G. (2005). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics, 24(16), 4057–4064. URL:[Link]

5-(Methylthio)-2,4,6-trifluoropyrimidine discovery and history

An In-depth Technical Guide to the Rational Design and Synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its versatile chemical reactivity and biological significance.[1][2][3] The strategic functionalization of the pyrimidine ring is a critical endeavor in the pursuit of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the rational design, synthesis, and potential applications of a highly functionalized, yet sparsely documented scaffold: 5-(Methylthio)-2,4,6-trifluoropyrimidine .

While a detailed historical record of this specific molecule's discovery is not prominent in scientific literature, this guide constructs a logical and scientifically grounded narrative of its de novo design and synthesis. By deconstructing the molecule into its core components—the pyrimidine ring, trifluoro-substituents, and a C5-methylthio group—we can infer a modern, efficient synthetic strategy. This document serves as a whitepaper for researchers, scientists, and drug development professionals, providing not just a hypothetical protocol but the underlying chemical principles and strategic considerations that inform the synthesis of complex heterocyclic building blocks.

Part 1: The Architectural Elements of a Modern Pharmacophore

The structure of 5-(Methylthio)-2,4,6-trifluoropyrimidine is a confluence of three key architectural elements that are highly valued in contemporary drug discovery. Understanding their individual contributions is paramount to appreciating the scaffold's potential.

The Privileged Pyrimidine Core

The pyrimidine nucleus is classified as a "privileged scaffold" in medicinal chemistry. Its presence in natural products like vitamins and the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[2][4] This inherent biocompatibility has been leveraged to develop a vast range of synthetic drugs, from the anticancer agent 5-fluorouracil to antibacterial and antiviral medications.[3] Its two nitrogen atoms provide hydrogen bonding capabilities and influence the electronic distribution, making it an excellent platform for molecular recognition by biological targets.[2]

The Impact of Trifluorination

The substitution of hydrogen with fluorine atoms on the pyrimidine ring at the 2, 4, and 6 positions dramatically alters the molecule's properties. Fluorine's high electronegativity makes the pyrimidine ring electron-deficient, which:

-

Activates the Ring for Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is strong, the electron-withdrawing nature of fluorine and the ring nitrogens makes the carbon atoms susceptible to attack by nucleophiles, a common strategy for further derivatization.[5]

-

Modulates Physicochemical Properties: Fluorination often increases metabolic stability by blocking sites of oxidative metabolism. It can also enhance binding affinity to target proteins by participating in favorable electrostatic interactions and can improve membrane permeability.

-

Alters Acidity: The three fluorine atoms significantly increase the acidity of the C-5 proton, a feature that is central to our proposed synthetic strategy.

The Methylthio Group: A Versatile Synthetic Handle

The methylthio (-SCH₃) group, particularly on an electron-deficient ring, is far more than a simple substituent; it is a highly versatile functional group for molecular elaboration.[1] Its utility stems from two primary chemical behaviors:

-

Metal-Catalyzed Cross-Coupling: The C-S bond can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Oxidation and Displacement: The sulfur atom can be readily oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃).[1][6] This transformation converts the methylthio group into an excellent leaving group, enabling its displacement by a wide array of nucleophiles (amines, alkoxides, etc.) to rapidly generate diverse chemical libraries.[1] This two-step sequence is a powerful tool in structure-activity relationship (SAR) studies.

Part 2: A Rational, Modern Synthesis Pathway

Given the lack of a documented historical synthesis, we propose a modern and efficient pathway based on the principles of C-H activation. This approach leverages the unique electronic properties of a readily available starting material to construct the target molecule in a controlled and logical manner.

Retrosynthetic Analysis

The most logical disconnection for 5-(Methylthio)-2,4,6-trifluoropyrimidine involves the C5-S bond. This retrosynthetic step points to a C5-nucleophile (anion) of the trifluoropyrimidine ring reacting with an electrophilic sulfur source. This strategy is synthetically viable due to the enhanced acidity of the C5-proton.

Proposed Forward Synthesis Workflow

This proposed synthesis begins with the commercially available 2,4,6-Trifluoropyrimidine. The strategy hinges on the selective deprotonation at the C5 position, followed by quenching with an electrophilic sulfur reagent.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful formation of the product can be monitored at each stage by techniques like Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Objective: To synthesize 5-(Methylthio)-2,4,6-trifluoropyrimidine via directed C-H functionalization.

Materials:

-

2,4,6-Trifluoropyrimidine (1.0 eq)

-

2,2,6,6-Tetramethylpiperidine (LiTMP precursor, 1.1 eq)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Dimethyl disulfide (MeSSMe) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Standard workup and purification reagents (solvents, brine, MgSO₄, silica gel)

Procedure:

-

Preparation of the Base (LiTMP): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.1 eq). Cool the solution to -10 °C in an ice/salt bath. Add n-BuLi (1.1 eq) dropwise. Stir the solution for 30 minutes at 0 °C.

-

Causality: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a strong, non-nucleophilic, sterically hindered base. Its bulk prevents it from adding to the pyrimidine ring via SNAr, ensuring it only acts as a base to deprotonate the most acidic C-H bond at C5.

-

-

Deprotonation: Cool the freshly prepared LiTMP solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous THF and add it dropwise to the LiTMP solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.

-

Causality: The low temperature is critical to prevent side reactions and ensure the stability of the highly reactive lithiated intermediate.

-

-

Thiolation: While maintaining the temperature at -78 °C, add dimethyl disulfide (1.2 eq) dropwise to the reaction mixture. Stir for an additional 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

-

Causality: The lithiated pyrimidine is a potent nucleophile that readily attacks the electrophilic sulfur atom of the S-S bond in dimethyl disulfide, forming the desired C-S bond.

-

-

Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Part 3: Physicochemical Characterization and Derivatization Potential

Predicted Physicochemical Properties

Quantitative data for the target compound can be predicted using computational models. These values are crucial for drug development professionals to assess its potential as a fragment or lead scaffold.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₅H₃F₃N₂S | Basic elemental composition. |

| Molecular Weight | 196.15 g/mol | Falls within the "Rule of 5" for lead-likeness. |

| XLogP3 | 1.8 - 2.2 | Indicates good lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding characteristics. |

| Hydrogen Bond Acceptors | 5 (2x N, 3x F) | Provides points for interaction with biological targets. |

| TPSA | 51.1 Ų | Topological Polar Surface Area; suggests good cell permeability. |

Application in Library Synthesis: A Workflow

The true value of 5-(Methylthio)-2,4,6-trifluoropyrimidine lies in its potential as a versatile building block. The methylthio group can be readily transformed to generate a library of analogs for high-throughput screening.

Protocol: Oxidation to Sulfone

-

Dissolve 5-(Methylthio)-2,4,6-trifluoropyrimidine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.

-

Stir the reaction, allowing it to warm to room temperature, and monitor by TLC until the starting material is consumed.

-

Workup involves quenching with sodium thiosulfate solution, followed by extraction and purification to yield 5-(Methylsulfonyl)-2,4,6-trifluoropyrimidine .[6]

This sulfone is now a highly activated intermediate, ready for displacement by a vast array of nucleophiles to explore the chemical space around the pyrimidine core, a critical step in identifying novel therapeutic agents.[1]

References

-

Cui, D., Liu, T., Li, Y., Liao, S., & Zhou, M. (2021). Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. European Journal of Medicinal Chemistry, 222. [Link]

-

ChemBK. (2024). Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Request for Quotation. ChemBK.com. [Link]

-

Google Patents. (2011). Patent Application Publication (10) Pub. No.: US 2011/0190265 A1. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-methylthio-2,4,6-trimethoxypyrimidine (Compound No. 2). PrepChem.com. [Link]

- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

-

Elsevier. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

ResearchGate. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H )-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. ResearchGate. [Link]

-

Deng, M., Gao, Y., Wang, P., et al. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Publishing. [Link]

-

ACS Publications. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Journal of Organic Chemistry. [Link]

-

Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

-

OPUS at UTS. (n.d.). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at the University of Technology Sydney. [Link]

-

PubMed. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. PubMed. [Link]

-

SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. inno-pharmchem.com. [Link]

-

PubChem. (n.d.). Compositions comprising an RNA polymerase inhibitor and cyclodextrin for treating viral infections. PubChem. [Link]

-

Broad Institute. (2018). WO 2018/175537 Al. [Link]

-

PubMed. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. PubMed. [Link]

-

Garg Lab - UCLA. (n.d.). Patents & Products. chem.ucla.edu. [Link]

-

NextSDS. (n.d.). PyriMidine, 2-(Methylthio)-5-(trifluoroMethyl)- — Chemical Substance Information. NextSDS.com. [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI.com. [Link]

-

ResearchGate. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine | Request PDF. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diamino-5-methyl-6-substituted Arylthio-furo[2,3-d]pyrimidines as Novel Classical and Nonclassical Antifolates as Potential Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. PubMed Central. [Link]

-

Beilstein-Institut. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. 4,5,6-Trichloropyrimidine-2-carboxamide | MDPI [mdpi.com]

- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

potential research areas for 5-(Methylthio)-2,4,6-trifluoropyrimidine

An In-Depth Technical Guide to Potential Research Areas for 5-(Methylthio)-2,4,6-trifluoropyrimidine

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, with fluorinated and methylthio-substituted analogues demonstrating significant utility.[1][2][3][4] This guide focuses on the untapped potential of 5-(Methylthio)-2,4,6-trifluoropyrimidine, a molecule at the confluence of two influential classes of functional groups. While direct literature on this specific compound is sparse, this document synthesizes data from structurally related molecules to propose novel research avenues. We will explore potential synthetic strategies, predict its reactivity based on established chemical principles, and outline promising applications in drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space and leverage the unique properties of this highly functionalized heterocyclic system.

Introduction: The Strategic Combination of Fluorine and a Methylthio Group

The strategic incorporation of fluorine into organic molecules has been shown to significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[5][6] The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals.[5][6] Similarly, the methylthio group is a versatile functional handle in organic synthesis and a key pharmacophore in its own right.[2][7] It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, be oxidized to more reactive sulfoxide and sulfone species, and participate in metal-catalyzed cross-coupling reactions.[8][9]

5-(Methylthio)-2,4,6-trifluoropyrimidine presents a unique combination of these features: a polyfluorinated pyrimidine core for enhanced biological activity and a strategically placed methylthio group for versatile chemical modification. This guide will provide a forward-looking perspective on the potential research directions for this promising, yet underexplored, molecule.

Proposed Synthetic Strategies

While no direct synthesis for 5-(Methylthio)-2,4,6-trifluoropyrimidine has been reported, analogous reactions from the literature suggest several plausible routes.

Synthesis from a Pre-functionalized Pyrimidine Core

A common strategy for synthesizing substituted pyrimidines is the sequential functionalization of a halogenated precursor. A plausible approach for the target molecule could start from a commercially available polyhalogenated pyrimidine.

Proposed Protocol 1: Synthesis via Nucleophilic Substitution

-

Starting Material: 2,4,5,6-Tetrachloropyrimidine or a related polyfluorinated pyrimidine.

-

Step 1: Introduction of the Methylthio Group: React the starting material with one equivalent of sodium thiomethoxide (NaSMe) under controlled conditions (low temperature) to favor monosubstitution. The high reactivity of the chlorine or fluorine atoms on the pyrimidine ring makes them susceptible to nucleophilic displacement.

-

Step 2: Halogen Exchange (if necessary): If starting from a chlorinated precursor, a subsequent halogen exchange (HALEX) reaction using a fluoride source like spray-dried potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., sulfolane) could be employed to introduce the fluorine atoms.

-

Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.

dot

Caption: Proposed synthesis via nucleophilic substitution and halogen exchange.

Predicted Reactivity and Potential Transformations

The reactivity of 5-(Methylthio)-2,4,6-trifluoropyrimidine is expected to be dominated by nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbons and chemical modifications of the methylthio group.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at the 2, 4, and 6 positions are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the sequential and potentially regioselective displacement of the fluorine atoms by a variety of nucleophiles.

| Nucleophile Class | Potential Product | Significance |

| Amines (R-NH₂) | Amino-pyrimidines | Core scaffolds for kinase inhibitors and other APIs.[10] |

| Alkoxides (R-O⁻) | Alkoxy-pyrimidines | Modulation of solubility and pharmacokinetic properties. |

| Thiolates (R-S⁻) | Thioether-pyrimidines | Introduction of alternative sulfur-containing functionalities. |

The regioselectivity of these substitutions will likely be influenced by both steric and electronic factors. The chlorine atom in the related 5-chloro-2,4,6-trifluoropyrimidine has been shown to direct nucleophilic attack to the ortho position, suggesting that the methylthio group may exert a similar influence.[10]

Oxidation of the Methylthio Group

The methylthio group can be readily oxidized to the corresponding methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups using common oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.[9][11]

dot

Caption: Oxidation pathway of the methylthio group.

These oxidized derivatives are expected to be significantly more reactive towards nucleophilic substitution, with the sulfonyl group being an excellent leaving group. This provides a powerful strategy for introducing a second point of diversity into the molecule.

Potential Research Areas in Medicinal Chemistry

The trifluoromethyl pyrimidine scaffold is present in a number of bioactive molecules with applications in oncology, virology, and mycology.[1][12][13]

Anticancer Drug Discovery

Fluorinated pyrimidines, most notably 5-Fluorouracil (5-FU), are widely used in cancer chemotherapy.[14][15] The trifluoromethyl group is also a feature of several modern anticancer agents.[5]

Proposed Research Workflow:

-

Library Synthesis: Utilize the SNAr reactivity of 5-(Methylthio)-2,4,6-trifluoropyrimidine to generate a library of derivatives with diverse amine, alkoxy, and thioalkoxy substituents at the 2, 4, and/or 6 positions.

-

In Vitro Cytotoxicity Screening: Screen the synthesized library against a panel of human cancer cell lines (e.g., breast, colon, lung) using a standard MTT or similar cell viability assay.[7]

-

Mechanism of Action Studies: For active compounds, investigate potential mechanisms of action, such as inhibition of key kinases (e.g., EGFR, VEGFR) or interference with nucleotide metabolism, drawing parallels with the known mechanisms of other fluoropyrimidine drugs.[7][14]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Antiviral and Antifungal Research

Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities.[13][16] The unique electronic properties of 5-(Methylthio)-2,4,6-trifluoropyrimidine make it an attractive scaffold for the development of novel antiviral and antifungal agents.

Proposed Screening Targets:

-

Viruses: Influenza, Hepatitis C, HIV, and other viruses where pyrimidine-based nucleoside and non-nucleoside inhibitors have shown activity.

-

Fungi: Candida albicans, Aspergillus fumigatus, and other pathogenic fungi.[12][17]

Potential Applications in Materials Science

Highly fluorinated organic molecules are of interest in materials science for their unique properties, including thermal stability, hydrophobicity, and distinct electronic characteristics. 5-(Methylthio)-2,4,6-trifluoropyrimidine could serve as a versatile building block for:

-

Liquid Crystals: The rigid pyrimidine core and the potential for introducing various substituents could lead to the development of novel liquid crystalline materials.

-

Organic Electronics: The electron-deficient nature of the pyrimidine ring suggests potential applications in organic semiconductors and other electronic devices.

-

Fluoropolymers: Incorporation of this monomer into polymer chains could impart desirable properties such as low surface energy and high thermal resistance.

Conclusion

5-(Methylthio)-2,4,6-trifluoropyrimidine represents a promising but underexplored area of chemical research. By leveraging the known reactivity of related polyhalogenated pyrimidines and methylthio-substituted heterocycles, a wide range of novel derivatives can be synthesized. These compounds are expected to have significant potential in medicinal chemistry, particularly in the development of new anticancer, antiviral, and antifungal agents. Furthermore, the unique combination of a fluorinated core and a versatile synthetic handle makes this molecule an attractive building block for advanced materials. The proposed research directions in this guide offer a roadmap for unlocking the full potential of this intriguing molecule.

References

- BenchChem. The Versatility of Methyl (methylthio)acetate as a Pharmaceutical Building Block: Applications in the Synthesis of Biotin, Carbapenems, and Beyond.

- BenchChem. The Methylthio Moiety: A Subtle Advantage in Quinazoline-Based Drug Design.

- Frontiers. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis.

- PMC.

- MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.

- PMC.

- PubMed. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines.

- Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers.

- PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development.

- PrepChem.com. Synthesis of 5-methylthio-2,4,6-trimethoxypyrimidine (Compound No. 2).

- PubMed - NIH. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.

- PMC. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.

- TRIFLUOROMETHYLATED PYRIMIDINES STARTING FROM @ TRIFLUOROACETYL-LACTAMS, -LACTONE AND XYCLANONE.

- MDPI.

- BenchChem. The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring.

- ResearchGate.

- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Arabian Journal of Chemistry.

- BenchChem. Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine.

- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.

- SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.

- ResearchGate. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine | Request PDF.

- MDPI. 4,5,6-Trichloropyrimidine-2-carboxamide.

- DSpace@MIT. Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2.

Sources

- 1. Frontiers | Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis [frontiersin.org]

- 2. chemneo.com [chemneo.com]

- 3. scispace.com [scispace.com]

- 4. 4,5,6-Trichloropyrimidine-2-carboxamide [mdpi.com]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 14. mdpi.com [mdpi.com]

- 15. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wjarr.com [wjarr.com]

- 17. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

5-(Methylthio)-2,4,6-trifluoropyrimidine: A Next-Generation Polyfluorinated Scaffold for Advanced Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the landscape of modern drug discovery, polyfluorinated pyrimidines serve as privileged scaffolds due to their exceptional reactivity and structural versatility. 5-(Methylthio)-2,4,6-trifluoropyrimidine (5-MTFP) is a highly specialized chemical intermediate that bridges the gap between raw perfluorinated building blocks and complex, multi-substituted active pharmaceutical ingredients (APIs). This guide deconstructs the chemical causality behind 5-MTFP, detailing its synthesis, its predictable regioselective functionalization, and its critical role in constructing kinase inhibitors.

Chemical Logic & Scaffold Causality

To master the utility of 5-MTFP, one must first understand the electronic topography of the pyrimidine ring. The introduction of highly electronegative fluorine atoms at the 2, 4, and 6 positions drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. This makes the scaffold exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

However, the 5-position is electronically distinct. Because it is meta to both ring nitrogens, it lacks the ortho/para-like activation that drives SNAr at the 2, 4, and 6 positions[1]. Attempting to install a methylthio group at the 5-position via direct SNAr on 2,4,5,6-tetrafluoropyrimidine is chemically unviable; nucleophiles will preferentially attack the highly activated 4-position, yielding unwanted regioisomers[2].

The Causality of 5-MTFP: By utilizing a pre-functionalized precursor—such as 5-chloro-2,4,6-trifluoropyrimidine[3] or its bromo-analog—we bypass SNAr entirely for the 5-position. Instead, we rely on cryogenic organometallic chemistry to install the methylthio (-SMe) group. Once installed, the -SMe group serves a dual purpose: it modulates the lipophilicity of the final drug candidate and acts as a latent functional handle that can be oxidized to a sulfone (-SO2Me) to serve as a critical hydrogen-bond acceptor in kinase hinge-binding motifs[4].

Synthetic Methodology: The Organometallic Route

Because the C-F bonds are highly labile to nucleophiles, the synthesis of 5-MTFP must be executed under strictly controlled, nucleophile-free conditions. The protocol below utilizes a self-validating lithium-halogen exchange mechanism.

Protocol 1: Synthesis of 5-(Methylthio)-2,4,6-trifluoropyrimidine

Objective: Selective functionalization at C-5 without displacing the electrophilic C-F bonds.

-

Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 5-bromo-2,4,6-trifluoropyrimidine (10.0 mmol) and anhydrous THF (50 mL).

-

Cryogenic Cooling: Submerge the vessel in a dry ice/acetone bath to reach exactly -78 °C. Causality: The extreme cold is non-negotiable. At temperatures above -60 °C, the resulting 5-lithio species can undergo auto-decomposition or attack the C-F bonds of unreacted starting material.

-

Lithiation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. The slow addition prevents localized exothermic micro-environments.

-

Electrophilic Trapping: Stir for 30 minutes to ensure complete metal-halogen exchange, then add dimethyl disulfide (MeSSMe, 1.2 eq) neat, dropwise.

-

Quenching & Workup: Allow the mixture to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NH4Cl (20 mL). Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo.

Caption: Organometallic synthesis workflow for 5-(Methylthio)-2,4,6-trifluoropyrimidine.

Regioselective Functionalization: A Self-Validating System

The true power of 5-MTFP lies in its predictable, step-wise SNAr cascade. The three fluorine atoms possess distinct kinetic profiles based on their spatial relationship to the ring nitrogens. This allows researchers to sequentially install three different nucleophiles (e.g., amines, alkoxides) simply by modulating the temperature and stoichiometry[2].

Quantitative Data: SNAr Kinetic Profiles

To design a successful synthesis, one must adhere to the thermodynamic hierarchy of the scaffold.

Table 1: Kinetic and Thermodynamic Profiles of C-F Substitution in 5-MTFP

| Position | Relative Reactivity | Activating Factors | Typical SNAr Conditions | Expected Yield |

| C-4 | Highest | Ortho/Para to ring nitrogens; least sterically hindered | -78 °C to 0 °C, 1.0 eq Nucleophile | >90% |

| C-6 | High | Ortho/Para to ring nitrogens; deactivated by C-4 substitution | 0 °C to 25 °C, 1.1 eq Nucleophile | 80-85% |

| C-2 | Moderate | Between two ring nitrogens; sterically hindered | 60 °C to 100 °C, Excess Nucleophile | 65-75% |

| C-5 | None (Inert) | Meta to ring nitrogens | Requires Organometallic Cross-Coupling | N/A |

Protocol 2: Sequential SNAr for Kinase Inhibitor Construction

Objective: Utilizing 5-MTFP to build a 2,4,6-triamino-5-(methylthio)pyrimidine core, a proven hinge-binding motif for PI3Kδ inhibitors[4].

-

C-4 Substitution (First Amine): Dissolve 5-MTFP in dichloromethane (DCM). Add 1.0 eq of a primary chiral amine and 1.2 eq of DIPEA at -78 °C. Warm to 0 °C. Causality: The extreme electrophilicity of the C-4 fluorine drives this reaction even at cryogenic temperatures, preventing over-substitution.

-

C-6 Substitution (Second Amine): To the isolated mono-substituted product, add the second amine (e.g., ammonia or methylamine) in THF/MeOH at room temperature. The prior substitution at C-4 donates electron density into the ring, raising the LUMO and necessitating a higher temperature for the second SNAr[4].

-

C-2 Substitution (Third Amine): The remaining C-2 fluorine is the least reactive. Displacing it requires elevated temperatures (80 °C in NMP) and prolonged heating[2].

-

Sulfone Oxidation (Optional but Critical for Efficacy): Treat the resulting triaminopyrimidine with Oxone (2 eq) in a MeOH/THF/Water mixture at room temperature. This oxidizes the 5-methylthio group to a 5-methylsulfonyl group, optimizing the compound's hydrogen-bonding network within the kinase active site[4].

Caption: Regioselective nucleophilic aromatic substitution (SNAr) cascade for 5-MTFP.

Conclusion

5-(Methylthio)-2,4,6-trifluoropyrimidine is not merely a chemical building block; it is a programmable SNAr matrix. By respecting the inherent electronic causality of the pyrimidine ring—leveraging organometallics for the inert C-5 position and exploiting the step-wise reactivity of the C-2, C-4, and C-6 fluorines—medicinal chemists can rapidly assemble highly complex, targeted therapeutics with unparalleled precision.

Sources

solubility of 5-(Methylthio)-2,4,6-trifluoropyrimidine in organic solvents

An In-depth Technical Guide to the Solubility of 5-(Methylthio)-2,4,6-trifluoropyrimidine in Organic Solvents

Abstract

5-(Methylthio)-2,4,6-trifluoropyrimidine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms and a methylthio group on the pyrimidine core imparts unique electronic and physicochemical properties. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the theoretical underpinnings of its solubility based on its molecular structure and present detailed, field-proven protocols for accurate solubility measurement using established laboratory techniques.

Introduction: The Critical Role of Solubility

The success of a chemical entity in a drug discovery pipeline or as a functional material is intrinsically linked to its solubility. For a synthetic intermediate like 5-(Methylthio)-2,4,6-trifluoropyrimidine, solubility dictates the choice of reaction media, influences reaction kinetics, and is critical for developing effective purification and crystallization protocols. In the context of drug development, the solubility of a compound is a key determinant of its bioavailability and therapeutic efficacy.[1] Poor solubility can lead to challenges in formulation and delivery, potentially halting the development of an otherwise promising candidate.[2]

This technical guide moves beyond a simple data sheet to provide a foundational understanding of the factors governing the solubility of 5-(Methylthio)-2,4,6-trifluoropyrimidine and equips the user with robust methodologies to quantify it.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and solvent molecules. An analysis of the structure of 5-(Methylthio)-2,4,6-trifluoropyrimidine provides valuable insights into its expected behavior.

-

Pyrimidine Core: The pyrimidine ring is a π-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[3] These nitrogens can act as hydrogen bond acceptors.

-

Trifluoro Substituents: The three fluorine atoms are highly electronegative, significantly polarizing the C-F bonds. This has two major effects: it increases the overall lipophilicity of the molecule and can lead to strong crystal lattice energies, which must be overcome for dissolution to occur.[4]

-

Methylthio (-SCH₃) Group: The sulfur atom in the methylthio group can act as a weak hydrogen bond acceptor. The methyl group itself is hydrophobic. The overall contribution of the -SCH₃ group to solubility is complex; while it adds a nonpolar component, its impact can be modulated by conformational effects and its potential for intermolecular interactions.[5][6][7]

Based on this structure, we can predict a general solubility profile:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetone . These solvents can engage in strong dipole-dipole interactions with the polarized pyrimidine ring.

-

Moderate Solubility Expected: In polar protic solvents such as Methanol , Ethanol , and Isopropanol . While the compound lacks strong hydrogen bond donors, the pyrimidine nitrogens can accept hydrogen bonds from the solvent.

-

Low to Poor Solubility Expected: In nonpolar solvents like Toluene , Hexane , and Cyclohexane . The significant polarity imparted by the nitrogen and fluorine atoms makes favorable interactions with nonpolar solvents unlikely.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[1] The Shake-Flask method is the gold-standard for its determination.[8] The following section provides two robust protocols for quantifying the solute concentration after equilibrium is reached.

Core Experimental Workflow: The Shake-Flask Method

The underlying principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a sufficient period to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved compound in the clear supernatant is measured.

Caption: General workflow for determining thermodynamic solubility.

Protocol 1: Gravimetric Method

This classic method is straightforward and does not require sophisticated instrumentation, relying on the precise weighing of the solid residue after solvent evaporation.[9][10][11]

Expertise & Causality: The gravimetric method is robust for determining the solubility of non-volatile solutes. The key to accuracy is ensuring the complete removal of the solvent without losing any of the solute. Drying to a constant weight is a self-validating step that confirms all solvent has evaporated.

Materials and Equipment:

-

5-(Methylthio)-2,4,6-trifluoropyrimidine

-

Organic solvents of interest (analytical grade)

-

Analytical balance (readable to 0.0001 g)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Volumetric pipettes

-

Pre-weighed glass evaporating dishes or beakers

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven or vacuum oven

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 5-(Methylthio)-2,4,6-trifluoropyrimidine to a glass vial. An excess is confirmed by the presence of undissolved solid throughout the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

-

Sample Collection: After equilibration, remove the vial and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Filtration: Carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL) using a pipette fitted with a syringe filter to remove any fine particulates. Transfer this filtered solution into a pre-weighed evaporating dish.

-

Evaporation: Place the evaporating dish in a well-ventilated fume hood or in a drying oven at a temperature well below the compound's boiling/decomposition point but sufficient to evaporate the solvent.

-

Drying to Constant Weight: Once the solvent has evaporated, place the dish in a vacuum oven (e.g., at 40-50 °C) until a constant weight is achieved. This is verified by weighing the dish, returning it to the oven for another hour, and re-weighing until two consecutive measurements are within ~0.0002 g.

-

Calculation:

-

Mass of residue (solute) = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (g/L) = [Mass of residue (g) / Volume of supernatant analyzed (L)]

-

Protocol 2: UV-Vis Spectrophotometry Method

This method is highly sensitive and ideal for compounds that possess a chromophore (a part of the molecule that absorbs UV or visible light), which is typical for pyrimidine-based structures.[12][13]

Expertise & Causality: The accuracy of this method hinges on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration. Creating a precise calibration curve is a self-validating system; it confirms this linear relationship for the specific compound and solvent system and provides the equation for calculating the concentration of unknown samples.

Materials and Equipment:

-

All materials from Protocol 1

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

Part A: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution: Accurately weigh a small amount of 5-(Methylthio)-2,4,6-trifluoropyrimidine and dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.

-

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). First, determine λ_max by scanning the most concentrated standard across a range of UV wavelengths (e.g., 200-400 nm).

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²). An R² value > 0.995 indicates a good linear fit.

Part B: Analysis of the Saturated Solution

-

Prepare Saturated Solution: Follow steps 1-5 from the Gravimetric Method protocol to obtain a clear, filtered supernatant of the saturated solution.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent so that its absorbance falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λ_max.

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance - c) / m.

-

Calculate the solubility of the original saturated solution: Solubility = Concentration_diluted × Dilution Factor.

-

Data Presentation and Reporting

For comprehensive analysis and comparison, solubility data should be organized systematically. The following table provides a template for reporting experimentally determined values.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Methanol | Polar Protic | 25 | Gravimetric | ||

| Ethanol | Polar Protic | 25 | UV-Vis | ||

| Acetone | Polar Aprotic | 25 | Gravimetric | ||

| Acetonitrile | Polar Aprotic | 25 | UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Gravimetric | ||

| Toluene | Nonpolar | 25 | UV-Vis | ||

| Add other solvents as needed |

Conclusion